N-acetyl-Methionine-Alanine is a compound formed by the acetylation of the amino acid methionine followed by the addition of alanine. This compound is of interest due to its role in various biochemical processes and potential applications in scientific research and industry.
N-acetyl-Methionine-Alanine can be synthesized from its constituent amino acids, methionine and alanine, which are both naturally occurring in proteins. Methionine is an essential amino acid found in various dietary sources, while alanine is a non-essential amino acid prevalent in many proteins.
N-acetyl-Methionine-Alanine belongs to the class of N-acetylated amino acids. N-acetylation is a common post-translational modification that influences protein stability, function, and interactions. This compound can be classified under peptide derivatives due to its structure, which consists of two amino acids linked by a peptide bond.
The synthesis of N-acetyl-Methionine-Alanine typically involves two main steps:
The reaction conditions must be carefully controlled, including temperature, pH, and concentration, to optimize yield and purity. Typically, reactions are carried out in organic solvents such as dichloromethane or dimethylformamide under inert conditions to prevent hydrolysis.
N-acetyl-Methionine-Alanine has a molecular formula of C₉H₁₉N₃O₃S. The structure features:
N-acetyl-Methionine-Alanine can participate in various chemical reactions typical for amino acids and peptides:
The stability of N-acetyl-Methionine-Alanine can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), allowing for detailed analysis of its reactivity and degradation pathways.
The biological significance of N-acetyl-Methionine-Alanine lies in its potential role as a substrate or intermediate in metabolic pathways involving methionine and alanine. It may influence protein synthesis by serving as a source of these amino acids during translation or post-translational modifications.
Studies have shown that N-terminal acetylation, which includes compounds like N-acetyl-Methionine-Alanine, affects protein stability and function significantly, impacting cellular processes such as signaling and metabolism.
Relevant analyses often include spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm structure and purity.
N-acetyl-Methionine-Alanine has potential applications in:
N-terminal modifications represent a fundamental layer of post-translational regulation in eukaryotic cells. N-terminal acetylation (Nt-acetylation), one of the most prevalent modifications, affects approximately 80% of human proteins [4] [8]. This irreversible process occurs when N-terminal acetyltransferases (NATs) catalyze acetyl group transfer from acetyl-CoA to a protein's α-amino group. The resultant modification alters key physicochemical properties: charge neutralization (converting NH₃⁺ to NHCOCH₃), increased hydrophobicity, and enhanced steric bulk [4] [5]. For proteins initiating with methionine-alanine (Met-Ala) sequences, modification typically follows a two-step process: methionine aminopeptidase (MetAP) removal of the initiator methionine exposes the alanine residue, which then becomes the substrate for NAT-mediated acetylation. This generates the N-acetyl-Met-Ala moiety as a transient intermediate before the methionine removal, though some Met-Ala termini may retain methionine and become directly acetylated by NatC or NatE [1] [8].
The prevalence of Nt-acetylation correlates with biological complexity, occurring in >80% of yeast proteins and 80-90% of human proteins, but only 10-29% of bacterial and archaeal proteomes [8]. This modification plays critical roles in protein homeostasis, influencing degradation pathways via the Ac/N-end rule, protein-protein interactions, and subcellular localization [1] [5]. Notably, recent research reveals that Nt-acetylation often functions protectively by shielding proteins from ubiquitin ligase-mediated degradation, thereby promoting longevity and cellular fitness [1] [5].
The N-acetyl-Met-Ala sequence exhibits distinct structural and chemical features that influence protein behavior:
Table 1: Physicochemical Properties of N-acetyl-Met-Ala vs. Unmodified N-termini
Property | N-acetyl-Met-Ala | Unmodified Met-Ala |
---|---|---|
N-terminal Charge | Neutral (acetyl-blocked α-amine) | Positive (free α-amine) |
Hydrophobicity | Increased (hydrophobic acetyl group + Met side chain) | Lower (polar amine group) |
Steric Bulk | Significant (~89 g/mol added) | Minimal |
Hydrogen Bond Capacity | Acetyl oxygen acts as H-bond acceptor | Amine acts as H-bond donor |
Backbone Conformation | Potential restriction of φ/ψ angles | Greater flexibility |
The acetyl group attached to methionine's α-amino group creates a hydrophobic patch that can influence protein folding dynamics and interaction surfaces [4]. The methionine side chain's thioether group (-SCH₃) contributes additional hydrophobicity and potential weak polar interactions. When incorporated into protein structures, this modified terminus may promote specific intramolecular interactions or participate in molecular recognition events. For example, the acetyl group can serve as a hydrogen bond acceptor, potentially stabilizing secondary structures like α-helices or β-turns near the N-terminus [8]. The overall hydrophobicity of the acetyl-methionine moiety is comparable to N-acetyl-L-methionine (logP ≈ -0.885 [9]), creating a microenvironment that can shield adjacent residues from solvent exposure.
Methionine aminopeptidases (MetAPs) are essential metalloenzymes responsible for the co-translational removal of the initiator methionine (iMet) from nascent polypeptide chains. This cleavage is a prerequisite for the Nt-acetylation of alanine and other penultimate residues in Met-Ala sequences:
Enzymatic Mechanism: MetAPs belong to the dimetallohydrolase family (clan MG) and typically utilize a dinuclear metal center (Co²⁺, Mn²⁺, Fe²⁺, or Zn²⁺ depending on organism and isoform) for catalysis [3] [10]. The enzyme recognizes iMet when the penultimate residue has a small radius of gyration (Gly, Ala, Ser, Thr, Cys, Pro, Val). The catalytic mechanism involves nucleophilic attack by a metal-bridging hydroxide on the methionine carbonyl carbon, resulting in peptide bond cleavage [10].
Isoforms and Specificity: Eukaryotes possess two MetAP isoforms:
NATs are classified into distinct complexes based on subunit composition and substrate specificity. The acetylation of Met-Ala sequences involves precise recognition rules:
Table 2: Human N-terminal Acetyltransferase Complexes and Substrate Recognition
NAT Complex | Catalytic Subunit | Substrate Specificity | Met-Ala Processing |
---|---|---|---|
NatA | NAA10-NAA15-HYPK | Small residues (A-, S-, T-, C-, V-, G-) | Acetylates Ala exposed after Met removal |
NatB | NAA20-NAA25 | Methionine followed by acidic/hydrophilic residues (MD-, ME-, MQ-) | Not a substrate |
NatC | NAA30-NAA35-NAA38 | Methionine followed by hydrophobic residues (ML-, MI-, MF-, MW-, MV-, MM-) | Acetylates Met-Ala if Met retained |
NatE | NAA50 (+NatA complex) | Broad specificity (M-S/T/A/V/L/I/F/Y/K-) | Can acetylate Met-Ala if Met retained |
NatF | NAA60 | Transmembrane proteins with hydrophobic N-termini | May acetylate Met-Ala in transmembrane proteins |
For sequences beginning with Met-Ala:
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